molecular formula C10H8F2O B1313072 Cyclopropyl 2,4-difluorophenyl ketone CAS No. 60131-34-2

Cyclopropyl 2,4-difluorophenyl ketone

Cat. No. B1313072
CAS RN: 60131-34-2
M. Wt: 182.17 g/mol
InChI Key: JHKCOBHJTXEYLV-UHFFFAOYSA-N
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Description

Cyclopropyl 2,4-difluorophenyl ketone is an organic compound with the molecular formula C10H8F2O . It has a molecular weight of 182.17 . The compound is solid or semi-solid or liquid in its physical form .


Physical And Chemical Properties Analysis

Cyclopropyl 2,4-difluorophenyl ketone has a molecular weight of 182.17 . It is stored at room temperature and is sealed in dry conditions . The compound is solid or semi-solid or liquid in its physical form .

Scientific Research Applications

Application in Organic Chemistry

  • Methods of Application or Experimental Procedures : The key to effectively engaging this relatively unreactive new substrate class is the use of SmI2 as a catalyst in combination with substoichiometric amounts of Sm0 . The latter likely acts to prevent catalyst deactivation by returning SmIII to the catalytic cycle . In the absence of Sm0, background degradation of the SmI2 catalyst can outrun product formation . For the most recalcitrant alkyl cyclopropyl ketones, catalysis is “switched-on” using these new robust conditions, and otherwise unattainable products are delivered .

  • Results or Outcomes : Combined experimental and computational studies have been used to identify and probe reactivity trends among alkyl cyclopropyl ketones, including more complex bicyclic alkyl cyclopropyl ketones, which react quickly with various partners to give complex products . In addition to establishing alkyl cyclopropyl ketones as a new substrate class in a burgeoning field of catalysis, this study provides vital mechanistic insight and robust, practical approaches for the nascent field of catalysis with SmI2 .

Use in Synthesis of Other Compounds

  • Results or Outcomes : The outcome of this application would be the production of trans-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid IV , which could potentially be used in further chemical reactions or processes.

Use in Simulation Visualizations

  • Methods of Application or Experimental Procedures : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations . The specific methods and procedures would depend on the software used and the specific goals of the simulation.

  • Results or Outcomes : The outcome of this application would be detailed and accurate visualizations of the molecule, which could be used for a variety of purposes, such as understanding its structure, predicting its behavior, or designing new compounds .

Use in Synthesis of Other Compounds

  • Results or Outcomes : The outcome of this application would be the production of trans-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid IV , which could potentially be used in further chemical reactions or processes.

Use in Simulation Visualizations

  • Methods of Application or Experimental Procedures : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations . The specific methods and procedures would depend on the software used and the specific goals of the simulation.

  • Results or Outcomes : The outcome of this application would be detailed and accurate visualizations of the molecule, which could be used for a variety of purposes, such as understanding its structure, predicting its behavior, or designing new compounds .

Safety And Hazards

Cyclopropyl 2,4-difluorophenyl ketone is considered hazardous. It has the signal word ‘Danger’ and is classified under GHS06 . The hazard statements include H301, H311, and H331 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .

properties

IUPAC Name

cyclopropyl-(2,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKCOBHJTXEYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437457
Record name Cyclopropyl(2,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 2,4-difluorophenyl ketone

CAS RN

60131-34-2
Record name Cyclopropyl(2,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Nakatsuka, K Kawahara, T Kamada… - Journal of Labelled …, 1979 - Wiley Online Library
2′Amino‐4′‐fluoro‐4‐[4‐hydroxy‐4‐(3‐trifluoromemethylphenyl)‐piperidino]butyrophenone (ID‐470B)(1), a novel neuroleptic agent, was labelled with carbon‐14 at the carbonyl …
I Nakatsuka, K Shiba, H Saji… - Journal of Labelled …, 1993 - Wiley Online Library
To develop new radioligands labelled with radioiodine ( 125 I, 131 I and 121 I) for in vitro and in vivo dopamine receptor studies, three iodinated butyrophenones (2′‐iodospiperone, 2…

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